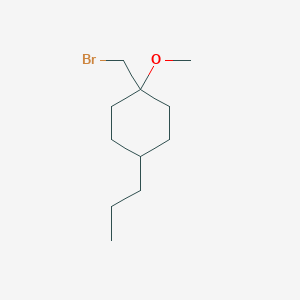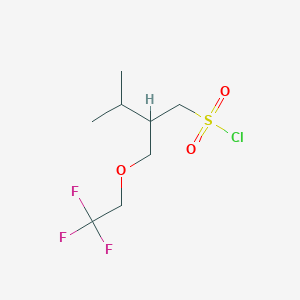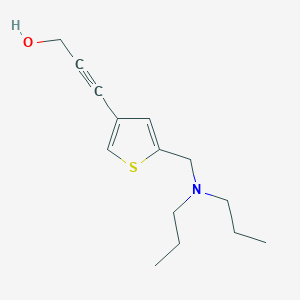
1-(3-Chlorophenyl)pentane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)pentane-1,3-dione is an organic compound with the molecular formula C11H11ClO2 and a molecular weight of 210.66 g/mol It is characterized by the presence of a chlorophenyl group attached to a pentane-1,3-dione backbone
Méthodes De Préparation
The synthesis of 1-(3-Chlorophenyl)pentane-1,3-dione typically involves the reaction of 3-chlorobenzaldehyde with acetylacetone under acidic or basic conditions. The reaction proceeds through a Claisen-Schmidt condensation, followed by cyclization and subsequent dehydrogenation to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(3-Chlorophenyl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1-(3-Chlorophenyl)pentane-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mécanisme D'action
The mechanism of action of 1-(3-Chlorophenyl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparaison Avec Des Composés Similaires
1-(3-Chlorophenyl)pentane-1,3-dione can be compared with other similar compounds such as:
1-(4-Chlorophenyl)pentane-1,3-dione: This compound has a similar structure but with the chlorine atom positioned at the para position of the phenyl ring.
1-(3-Bromophenyl)pentane-1,3-dione:
1-(3-Methylphenyl)pentane-1,3-dione: The presence of a methyl group instead of a halogen can significantly alter the compound’s properties and uses.
Propriétés
Formule moléculaire |
C11H11ClO2 |
|---|---|
Poids moléculaire |
210.65 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)pentane-1,3-dione |
InChI |
InChI=1S/C11H11ClO2/c1-2-10(13)7-11(14)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3 |
Clé InChI |
LCWNKNHNNUOMAN-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CC(=O)C1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






amine](/img/structure/B15325283.png)


![1-{[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine](/img/structure/B15325299.png)
![3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)spiro[3.3]heptan-1-one](/img/structure/B15325307.png)


![2',4,4',6'-Tetramethyl-[1,1'-biphenyl]-3-amine](/img/structure/B15325320.png)

![2-methyl-3H,4H,5H-pyrido[3,4-b][1,4]diazepin-4-one](/img/structure/B15325334.png)
